Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate
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Overview
Description
Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate is a chemical compound with the molecular formula C17H18ClNO2 and a molecular weight of 303.79 g/mol . It is known for its applications in various fields, including chemistry and biology. The compound features a benzyl group attached to a carbamate moiety, which is further connected to a 4-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate typically involves the reaction of benzyl chloroformate with 2-(4-chlorophenyl)propan-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
- Benzyl N-[2-(4-chlorophenyl)propan-2-yl]carbamate
- 2-Benzyl-4-chlorophenyl N-(2,6-xylyl)carbamate
- N-(2-Benzoyl-4-chlorophenyl)-2-chlorobenzamide
Comparison: this compound is unique due to its specific structural features, such as the presence of a benzyl group and a 4-chlorophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
benzyl N-[2-(4-chlorophenyl)propan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-17(2,14-8-10-15(18)11-9-14)19-16(20)21-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZGUVVTYNUNPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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